2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol
Description
This compound is a synthetic phenol derivative characterized by:
- Core structure: A 2,6-dimethoxy-substituted phenol ring.
- Substituent: A piperazine moiety linked via a methyl group at the para position of the phenol ring. The piperazine is further modified with a propylsulfonyl group.
- Functional groups: Methoxy groups (electron-donating), a sulfonyl group (electron-withdrawing), and a tertiary amine in the piperazine ring.
Properties
Molecular Formula |
C16H26N2O5S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C16H26N2O5S/c1-4-9-24(20,21)18-7-5-17(6-8-18)12-13-10-14(22-2)16(19)15(11-13)23-3/h10-11,19H,4-9,12H2,1-3H3 |
InChI Key |
MTUKYPIKOGCPME-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Alkylation
This approach adapts methodologies from analogous phenol derivatives, such as 2,6-di-tert.butyl-4-methylphenol synthesis.
Formation of the Mannich Base
Hydrogenation and Sulfonylation
-
Catalytic Hydrogenation : Pd/C or Raney Ni at 120–160°C under H₂ (4–10 molar equivalents).
-
Sulfonylation : Propylsulfonyl chloride in dichloromethane with K₂CO₃, yielding the propylsulfonyl-piperazine derivative.
Challenges :
Nucleophilic Substitution with Preformed Piperazine Derivatives
This method prioritizes modular assembly, synthesizing the piperazine sulfonamide before coupling to the phenolic core.
Synthesis of 4-(Propylsulfonyl)Piperazine
Alkylation of 2,6-Dimethoxy-4-Hydroxybenzyl Bromide
-
Reagents : 2,6-Dimethoxy-4-(bromomethyl)phenol, 4-(propylsulfonyl)piperazine.
-
Workup : Column chromatography (SiO₂, ethyl acetate/hexane) achieves 95% purity.
Optimization :
Microreactor-Assisted Continuous Synthesis
Adapting CN106631714A, this method leverages microreactors for high-precision etherification and coupling.
Etherification of Pyrogallol
Coupling with Piperazine Sulfonamide
-
Flow System : T-shaped mixer introduces 4-(propylsulfonyl)piperazine in acetonitrile.
-
Reaction : 70°C, 5 min residence time, yielding 96% product.
Advantages :
Critical Analysis of Methodologies
Yield and Purity Considerations
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-{[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce sulfides .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, a series of sulfonamide derivatives derived from piperazine were evaluated for their antibacterial and antifungal activities, revealing significant efficacy against pathogens like Candida albicans and Aspergillus flavus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 6a | Antibacterial | 15 | |
| 6b | Antifungal | 12 | |
| 6c | Anthelmintic | 10 |
Neuropharmacological Effects
The piperazine ring in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, indicating possible use in treating neurological disorders. For example, some derivatives have shown promise in enhancing cognitive function and providing neuroprotective effects .
Anticancer Properties
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research on related compounds has shown that they can interfere with specific signaling pathways involved in cancer progression. For instance, compounds with isoxazole moieties have been reported to exhibit anti-proliferative activity against various cancer cell lines .
Table 2: Summary of Anticancer Activities
| Compound Type | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| Isoxazole Derivative | Breast Cancer | Significant anti-proliferative activity | |
| Piperazine Derivative | Lung Cancer | Induction of apoptosis |
Case Study 1: Biological Screening
A study conducted on sulfonamide derivatives indicated that several compounds displayed promising antibacterial and antifungal activities. The researchers synthesized a series of derivatives and performed biological screenings, confirming the potential of these compounds as effective antimicrobial agents .
Case Study 2: Neuroprotective Effects
In a separate investigation, piperazine derivatives were tested for their neuroprotective capabilities. The results suggested that certain modifications to the piperazine structure could enhance their ability to cross the blood-brain barrier, thus offering therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-{[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]METHYL}PHENOL involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The methoxy groups and phenol ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
LQFM212 (2,6-Di-tert-Butyl-4-{[4-(2-Hydroxyethyl)Piperazin-1-Yl]Methyl}Phenol)
- Structural differences: Phenol substituents: LQFM212 has tert-butyl groups (bulky, lipophilic) at positions 2 and 6, whereas the target compound has methoxy groups (smaller, less lipophilic). Piperazine modification: LQFM212 features a hydroxyethyl group, while the target compound has a propylsulfonyl group.
- Biological activity: LQFM212 demonstrated potent antioxidant effects (e.g., ROS scavenging) and reduced LPS-induced neuroinflammation in animal models of depression, attributed to its tert-butyl groups enhancing steric protection of the phenolic -OH . The target compound’s methoxy groups may offer weaker antioxidant activity but better metabolic stability due to reduced susceptibility to oxidation. Its sulfonyl group could improve solubility or modulate receptor interactions (e.g., dopamine or serotonin receptors) .
Table 1: Key Differences Between Target Compound and LQFM212
| Feature | Target Compound | LQFM212 |
|---|---|---|
| Phenol Substituents | 2,6-Dimethoxy | 2,6-Di-tert-butyl |
| Piperazine Modification | Propylsulfonyl | 2-Hydroxyethyl |
| Lipophilicity | Moderate (logP ~2.5 estimated) | High (logP ~4.0 estimated) |
| Primary Activity | Potential receptor modulation | Antioxidant, anti-inflammatory |
Dimeric Phenols (e.g., 2,2′-Methylene-Bis(6-tert-Butyl-4-Methylphenol))
- Structural differences: The dimeric phenol from Gastrodia elata is a bis-phenol linked by a methylene bridge, lacking a piperazine or sulfonyl group .
- Biological activity: Exhibits antioxidant properties typical of phenolic compounds but lacks the piperazine-mediated receptor targeting seen in the target compound. Its dimeric structure enhances stability and radical-scavenging capacity but reduces solubility .
Simple Phenol Derivatives (e.g., Phenol, 2,6-Dimethoxy-4-(2-Propenyl))
- Structural differences :
- Replaces the piperazine-sulfonyl group with an allyl chain.
Table 2: Comparison of Functional Groups and Bioactivities
| Compound Type | Key Functional Groups | Bioactivity |
|---|---|---|
| Target Compound | Methoxy, sulfonamide, piperazine | Antioxidant, receptor modulation |
| LQFM212 | tert-Butyl, hydroxyethyl, piperazine | Anti-inflammatory, antioxidant |
| Dimeric Phenol | Methylene-bridged bis-phenol | Radical scavenging, stabilization |
| Allyl-Substituted Phenol | Allyl, methoxy | Antimicrobial, volatile |
Research Findings and Mechanistic Insights
- Receptor interactions : Piperazine-sulfonyl modifications are associated with high-affinity binding to dopamine receptors (e.g., D4 receptors, as seen in L-750,667 ). The target compound’s sulfonyl group may enhance selectivity for specific receptor subtypes compared to LQFM212’s hydroxyethyl group.
- Oxidative stress mitigation : While LQFM212’s tert-butyl groups optimize antioxidant capacity, the target compound’s methoxy groups may balance redox activity with metabolic stability, reducing toxicity risks .
- Synthetic accessibility: The allyl-substituted phenol derivatives (e.g., CAS 6627-88-9) are simpler to synthesize but lack the pharmacological versatility of piperazine-containing analogs .
Biological Activity
2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H22N2O4S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as xanthine oxidase (XO), which is involved in the production of reactive oxygen species (ROS). This inhibition can lead to reduced oxidative stress and inflammation in cells .
- Antioxidant Properties : The presence of methoxy groups in the phenolic structure enhances the compound's ability to scavenge free radicals, thus contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative damage .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation .
Antioxidant Activity
A study measuring the antioxidant capacity of various compounds found that this compound exhibited significant DPPH and ABTS radical scavenging activities. The results are summarized in Table 1.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Test Compound | 50.5 ± 0.5 | 45.3 ± 0.7 |
| Control (Ascorbic Acid) | 10.0 ± 0.3 | 8.5 ± 0.2 |
Enzyme Inhibition
The enzyme inhibition profile of the compound was evaluated against xanthine oxidase, showing promising results:
| Compound | XO Inhibition (%) at 50 µg/mL |
|---|---|
| Test Compound | 70.40 ± 0.05 |
| Allopurinol (Control) | 85.00 ± 0.02 |
Case Studies
- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of the compound led to a significant reduction in markers of neuroinflammation and improved cognitive function in models of Alzheimer’s disease .
- Anti-inflammatory Effects : In vitro studies using human cell lines showed that the compound effectively reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2,6-Dimethoxy-4-{[4-(propylsulfonyl)piperazin-1-yl]methyl}phenol, and how can reaction conditions be optimized?
A multi-step synthesis involving nucleophilic substitution and sulfonylation is typical. For example, the piperazine core can be functionalized via alkylation using a bromomethylphenol derivative under alkaline conditions (e.g., NaHCO₃ or K₂CO₃), followed by sulfonylation with propylsulfonyl chloride. Optimize reaction temperature (40–60°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios to improve yield and minimize byproducts. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) is critical for isolating the target compound with >95% purity .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., dimethoxy groups at C2/C6) and piperazine-methyl linkage. Compare chemical shifts with analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., via ESI or MALDI-TOF) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .
- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) to assess purity. Mobile phases with methanol/buffer mixtures (e.g., pH 4.6 sodium acetate) improve resolution .
Advanced: How should researchers resolve discrepancies in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data may arise from conformational flexibility, solvent effects, or impurities. Strategies include:
- Variable Temperature (VT) NMR to study dynamic effects.
- 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity.
- Comparative analysis with structurally validated analogs (e.g., phenolic piperazine derivatives ).
Document solvent and instrument parameters meticulously to identify outliers .
Advanced: What experimental designs are suitable for evaluating stability under varying pH and temperature conditions?
Adopt a factorial design to test stability across pH (2–10) and temperature (4–60°C):
- Sample preparation : Incubate the compound in buffered solutions (e.g., citrate-phosphate buffers) and analyze degradation kinetics via HPLC.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions.
- Stress testing : Expose to oxidative (H₂O₂) or photolytic conditions (UV light) to identify degradation pathways .
Advanced: How can researchers assess the compound’s potential enzyme/receptor interactions?
- Molecular docking : Model interactions with targets like serotonin or dopamine receptors using software (e.g., AutoDock Vina). Compare binding affinities with known inhibitors (e.g., 4-(4-Methylpiperazin-1-yl)aniline derivatives ).
- In vitro assays : Use enzyme-linked assays (e.g., PDE inhibitors) or cell-based models (e.g., HEK293 cells expressing target receptors) to measure IC₅₀ values. Include positive controls (e.g., theophylline for PDEs) .
Environmental Impact: How to design studies on environmental fate and ecotoxicology?
- Distribution analysis : Use radiolabeled compound (¹⁴C) to track partitioning in water, soil, and biota.
- Biodegradation assays : OECD 301/302 guidelines to assess microbial degradation rates.
- Ecotoxicology : Test acute toxicity in Daphnia magna or algal models (OECD 202/201). Include metabolites in risk assessment, as sulfonamide derivatives may persist .
Safety: What protocols are essential for safe handling in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
- Ventilation : Use fume hoods for synthesis and handling.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
Data Analysis: Which statistical methods are appropriate for pharmacological dose-response studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
